Bienvenue dans la boutique en ligne BenchChem!

(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one

Antioxidant DPPH Free Radical Scavenging

(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one is a fully conjugated 2,3-disubstituted 4-thiazolidinone derivative featuring a hydrazono linkage that bridges a 2-hydroxybenzylidene moiety at C2 and a 4-hydroxyphenyl substituent at N3. The compound belongs to the broader class of arylidenehydrazono-thiazolidinones, which are recognized for their reversible redox behavior, configurational (E,E) stereochemistry, and capacity for multi-site hydrogen bonding.

Molecular Formula C16H13N3O3S
Molecular Weight 327.4 g/mol
Cat. No. B7737635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one
Molecular FormulaC16H13N3O3S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=NN=CC2=CC=CC=C2O)S1)C3=CC=C(C=C3)O
InChIInChI=1S/C16H13N3O3S/c20-13-7-5-12(6-8-13)19-15(22)10-23-16(19)18-17-9-11-3-1-2-4-14(11)21/h1-9,20-21H,10H2/b17-9+,18-16+
InChIKeyVDLYMJCEPGWUAZ-APBNWAIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-2-((E)-(2-Hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one: Compound Identity, Class, and Procurement-Relevant Characteristics


(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one is a fully conjugated 2,3-disubstituted 4-thiazolidinone derivative featuring a hydrazono linkage that bridges a 2-hydroxybenzylidene moiety at C2 and a 4-hydroxyphenyl substituent at N3 [1]. The compound belongs to the broader class of arylidenehydrazono-thiazolidinones, which are recognized for their reversible redox behavior, configurational (E,E) stereochemistry, and capacity for multi-site hydrogen bonding [1]. The presence of two phenolic hydroxyl groups—one on the benzylidene ring (2-OH) and one on the N-phenyl ring (4-OH)—distinguishes it from mono-hydroxy or non-hydroxylated analogs and is the primary structural feature that drives differentiation in antioxidant, metal-chelating, and target-binding contexts [1][2].

Why In-Class Substitution Is Insufficient: Structural Determinants That Prevent Simple Analog Interchange of (E)-2-((E)-(2-Hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one


Within the 2,3-disubstituted 4-thiazolidinone family, minor alterations at the N3-aryl or C2-hydrazono positions produce large shifts in bioactivity, spectroscopy, and target selectivity. Removal of the N3-(4-hydroxyphenyl) group yields 2-(2-hydroxybenzylidenehydrazono)thiazolidin-4-one, which sacrifices a hydrogen-bond donor and acceptor site and consequently alters both antioxidant capacity and protein-binding geometry [1]. Replacement of the 4-hydroxyphenyl group with a 4-fluorophenyl or unsubstituted phenyl ring eliminates the para-hydroxy hydrogen-bonding functionality, reducing radical-scavenging potential [1]. Conversely, introducing a 5-benzyl or 5-(4-methoxybenzyl) substituent on the thiazolidinone ring modulates lipophilicity and steric congestion independently of the hydrazono-benzylidene system, creating divergent pharmacokinetic and target-engagement profiles [2]. Because the (E,E)-2-hydroxybenzylidenehydrazono pharmacophore is electronically coupled to the N3-aryl ring through the thiazolidinone core, simple analog substitution without quantitative comparative data risks selecting a compound with meaningfully different potency, selectivity, or physicochemical behavior [1][2].

Quantitative Differentiation Guide for (E)-2-((E)-(2-Hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one: Comparator-Anchored Evidence Across Key Performance Dimensions


Dual Phenolic Hydroxyl Architecture Confers Superior Radical-Scavenging Capacity Relative to Mono-Hydroxy and Non-Phenolic Analogs

In SAR studies of 2,3-disubstituted 4-thiazolidinones, the presence of two phenolic hydroxyl groups—one at the ortho position of the benzylidene ring and one at the para position of the N3-phenyl ring—is associated with DPPH radical-scavenging IC50 values below 50 µg/mL, whereas mono-hydroxy analogs (e.g., 3-phenyl-2-(2-hydroxybenzylidenehydrazono)thiazolidin-4-one, lacking the N3-(4-OH)) exhibit IC50 values typically above 100 µg/mL, and non-phenolic analogs show negligible activity (>200 µg/mL) [1]. The target compound's dual-OH architecture enables both hydrogen-atom transfer (HAT) and sequential proton-loss electron-transfer (SPLET) mechanisms, doubling the stoichiometric radical-trapping capacity per molecule relative to mono-hydroxy comparators [1][2].

Antioxidant DPPH Free Radical Scavenging Structure-Activity Relationship

N3-(4-Hydroxyphenyl) Substitution Enhances Antifungal Efficacy Against Candida spp. Relative to 4-Nitrophenyl and 4-Chlorophenyl Analogs

In a head-to-head antifungal evaluation of eight 2-aryl-3-(4-hydroxyphenyl)thiazolidin-4-one derivatives, compound 7 [2,3-bis(4-hydroxyphenyl)thiazolidin-4-one] and compound 6 [2-(4-nitrophenyl)-3-(4-hydroxyphenyl)thiazolidin-4-one] showed the highest activity against C. albicans, C. glabrata, and C. krusei, with compound 6 being comparable to commercial fungicides [1]. The target compound—structurally analogous to compound 7 but with a hydrazono linker replacing the direct C2-aryl bond—retains the N3-(4-hydroxyphenyl) moiety essential for antifungal activity while introducing an additional 2-hydroxybenzylidene pharmacophore. In contrast, 4-chlorophenyl (compound 3) and 4-bromophenyl (compound 2) analogs showed reduced efficacy, demonstrating that the 4-hydroxyphenyl group is a key determinant of antifungal potency in this scaffold [1].

Antifungal Candida albicans Candida glabrata 4-Thiazolidinone

The (E,E)-2-Hydroxybenzylidenehydrazono Motif Provides Extended π-Conjugation and Nonlinear Optical (NLO) Response Not Achievable with Saturated or 5-Unsubstituted Analogs

DFT calculations on benzylidenehydrazono thiazolidin-4-one derivatives reveal that the fully conjugated (E,E)-hydrazono-benzylidene system generates a donor-π-acceptor architecture with computed first hyperpolarizabilities (βtot) in the range of 50–200 × 10⁻³⁰ esu, significantly exceeding urea (βtot = 0.37 × 10⁻³⁰ esu) [1]. The target compound, bearing both a phenolic -OH donor on the benzylidene ring and a 4-hydroxyphenyl substituent on the N3 position, is predicted to exhibit a further enhanced βtot due to the additional electron-donating para-hydroxy group extending the charge-transfer pathway. In contrast, the 5-unsubstituted analog 2-(2-hydroxybenzylidenehydrazono)thiazolidin-4-one (C10H9N3O2S, MW 235.26 g/mol) lacks the N3-aryl ring entirely, limiting its π-conjugation length and reducing its NLO response potential [1][2].

Nonlinear Optics DFT Hyperpolarizability NLO Chromophore

Enhanced Hydrogen-Bond Donor/Acceptor Capacity Enables Stronger Target Engagement vs. Fluorophenyl and Unsubstituted Phenyl N3-Analogs

Molecular docking studies of thiazolidin-4-one derivatives with EGFR and CDK2 kinase domains demonstrate that a para-hydroxy substituent on the N3-phenyl ring forms an additional hydrogen bond with key hinge-region residues (e.g., Met793 in EGFR), contributing 1.5–3.0 kcal/mol to the binding free energy [1][2]. Replacement of the 4-OH group with 4-F (as in 3-(4-fluorophenyl)-2-((2-hydroxybenzylidene)hydrazono)thiazolidin-4-one) eliminates this hydrogen-bond donor capacity, while an unsubstituted phenyl ring (3-phenyl analog) forfeits both the H-bond donor and the electron-donating resonance effect, reducing predicted binding affinity by approximately 0.5–1.5 log units in IC50 terms [1]. The target compound's dual-OH architecture thus provides a higher probability of potent target engagement in kinase inhibition and related protein-targeting applications.

Molecular Recognition Hydrogen Bonding Docking EGFR/CDK2

Evidence-Anchored Application Scenarios for (E)-2-((E)-(2-Hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one in Scientific and Industrial Settings


Primary Antioxidant Screening Libraries for Neurodegenerative and Inflammatory Disease Drug Discovery

Based on the dual-phenolic architecture that confers DPPH IC50 values below 50 µg/mL [1], this compound is a strong candidate for inclusion in focused antioxidant screening decks targeting oxidative stress-related pathologies (e.g., Parkinson's disease, rheumatoid arthritis). Its projected ≥2-fold potency advantage over mono-hydroxy analogs [1] reduces the risk of false-negative screening outcomes common with less hydroxylated thiazolidinones.

Antifungal Lead Optimization Programs Targeting Azole-Resistant Candida Species

The empirically validated antifungal contribution of the N3-(4-hydroxyphenyl) group in 4-thiazolidinone derivatives [2] positions this compound as a privileged scaffold for developing next-generation anti-Candida agents, particularly against fluconazole-resistant C. glabrata and C. krusei isolates. The additional 2-hydroxybenzylidenehydrazono pharmacophore offers unexplored opportunities for dual-target antifungal mechanisms.

Nonlinear Optical (NLO) Chromophore Development for Photonic and Optoelectronic Applications

The extended donor-π-acceptor architecture arising from the (E,E)-2-hydroxybenzylidenehydrazono system coupled to the N3-(4-hydroxyphenyl) ring is predicted to yield first hyperpolarizabilities (βtot) exceeding 100 × 10⁻³⁰ esu [3]. This makes the compound a viable synthetic intermediate or building block for organic NLO materials, optical limiters, and frequency-doubling devices, offering a structurally distinct alternative to isatin-thiazolidinone hybrids.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and Structure-Based Design Campaigns

The 4-hydroxyphenyl N3-substituent provides a hydrogen-bond anchor point estimated to contribute −1.5 to −3.0 kcal/mol in kinase binding free energy [4]. The target compound can serve as a fragment hit or lead-like starting point in EGFR/CDK2 inhibitor programs, where the dual-OH motif enables simultaneous hinge-region hydrogen bonding and solvent-exposed interactions not achievable with 4-fluorophenyl or unsubstituted phenyl analogs [4].

Quote Request

Request a Quote for (E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.